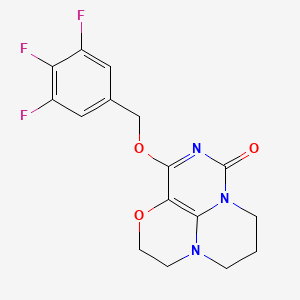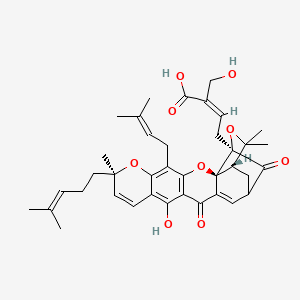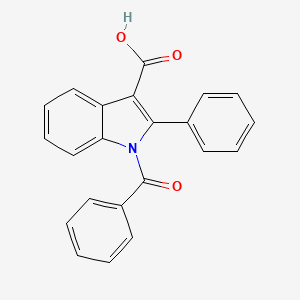
Antihypertensive agent 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antihypertensive Agent 2 is a pharmacological compound used to manage hypertension, a condition characterized by elevated blood pressure. Hypertension is a major risk factor for cardiovascular diseases, including stroke and heart attack. This compound works by targeting specific pathways involved in blood pressure regulation, thereby helping to maintain optimal blood pressure levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antihypertensive Agent 2 involves multiple steps, including condensation, esterification, deprotection, and amidation. The initial raw material, such as borneol, undergoes a series of chemical reactions to form the final compound. The reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Antihypertensive Agent 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced efficacy and reduced side effects. These derivatives are further tested for their pharmacological properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Antihypertensive Agent 2 has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Researchers explore its reactivity and interactions with other chemical entities to gain insights into its behavior under different conditions .
Biology: In biology, this compound is used to investigate its effects on cellular processes and signaling pathways. Studies focus on understanding how the compound influences gene expression, protein function, and cellular metabolism .
Medicine: In medicine, the primary application of this compound is in the treatment of hypertension. Clinical trials and pharmacological studies assess its efficacy, safety, and potential side effects. The compound is also explored for its potential benefits in managing other cardiovascular conditions .
Industry: In the pharmaceutical industry, this compound is used in the development of new antihypertensive drugs. Its derivatives are tested for improved therapeutic profiles, and the compound serves as a reference standard for quality control and regulatory compliance .
Wirkmechanismus
Antihypertensive Agent 2 exerts its effects by targeting specific molecular pathways involved in blood pressure regulation. The compound primarily acts on the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in maintaining blood pressure homeostasis .
Molecular Targets and Pathways:
Angiotensin-Converting Enzyme (ACE): this compound inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Angiotensin II Receptors: The compound blocks angiotensin II receptors, reducing vasoconstriction and promoting vasodilation.
Aldosterone Secretion: By inhibiting aldosterone secretion, this compound reduces sodium and water retention, leading to decreased blood volume and pressure.
Vergleich Mit ähnlichen Verbindungen
Valsartan: Another ARB known for its efficacy in reducing blood pressure but with a distinct safety profile.
Uniqueness: Antihypertensive Agent 2 stands out due to its dual action on both ACE and angiotensin II receptors, providing a comprehensive approach to blood pressure management. Its unique chemical structure allows for better efficacy and reduced side effects compared to other antihypertensive agents .
Eigenschaften
Molekularformel |
C22H15NO3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-benzoyl-2-phenylindole-3-carboxylic acid |
InChI |
InChI=1S/C22H15NO3/c24-21(16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)19(22(25)26)20(23)15-9-3-1-4-10-15/h1-14H,(H,25,26) |
InChI-Schlüssel |
RBCABMGWAVHWIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




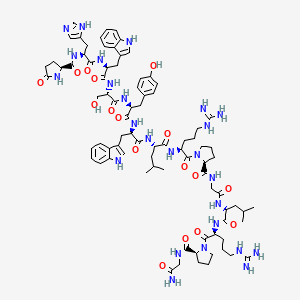
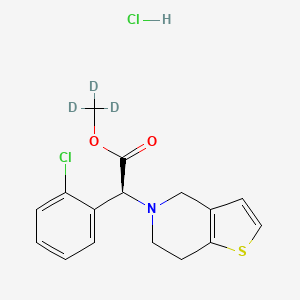
![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)

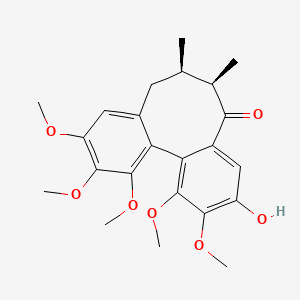



![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
